3-Dehydro Reserpine Chloride
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Overview
Description
3-Dehydro Reserpine Chloride is a complex organic compound. It belongs to the class of yohimban derivatives, which are known for their diverse biological activities. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.
Mechanism of Action
Target of Action
The primary target of 3-Dehydro Reserpine Chloride, similar to Reserpine, is the ATP/Mg^2+ pump located in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .
Mode of Action
This compound, like Reserpine, inhibits the ATP/Mg^2+ pump . This inhibition prevents the sequestering of neurotransmitters into storage vesicles in the presynaptic neuron .
Biochemical Pathways
The inhibition of the ATP/Mg^2+ pump disrupts the normal functioning of the catecholaminergic and serotonergic pathways . This disruption leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals .
Pharmacokinetics
Reserpine, a related compound, is known to have a bioavailability of 50% . It is metabolized in the gut and liver, and has an elimination half-life of approximately 33 hours . It is excreted 62% in feces and 8% in urine . Similar properties may be expected for this compound.
Result of Action
The primary result of the action of this compound is the reduction in catecholamines . This reduction can lead to various physiological effects, including a decrease in heart rate, force of cardiac contraction, and peripheral resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the yohimban core: This can be achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the trimethoxybenzoyl group: This step may involve esterification or acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of high-pressure reactors: to facilitate certain cyclization reactions.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the yohimban core to form different derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different yohimban analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, yohimban derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
Medicinally, yohimban derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer activities. This compound could be investigated for similar applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as additives in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Yohimbine: A well-known yohimban derivative with pharmacological activity.
Rauwolscine: Another yohimban analog with similar properties.
Uniqueness
What sets this compound apart is its unique combination of methoxy and trimethoxybenzoyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALXIXVMMSDZQU-FMJIVAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541666 |
Source
|
Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107052-60-8 |
Source
|
Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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